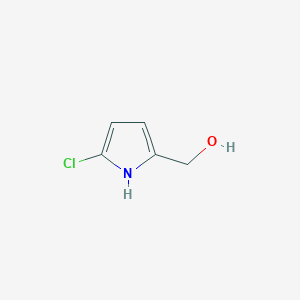

(5-Chloro-1H-pyrrol-2-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H6ClNO |

|---|---|

Molecular Weight |

131.56 g/mol |

IUPAC Name |

(5-chloro-1H-pyrrol-2-yl)methanol |

InChI |

InChI=1S/C5H6ClNO/c6-5-2-1-4(3-8)7-5/h1-2,7-8H,3H2 |

InChI Key |

QSOXRYZPGVZCSA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=C1)Cl)CO |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 5 Chloro 1h Pyrrol 2 Yl Methanol

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring of (5-Chloro-1H-pyrrol-2-yl)methanol

Electrophilic aromatic substitution is a fundamental class of reactions for pyrroles. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, making the ring highly activated towards electrophiles. Typically, substitution occurs preferentially at the α-positions (C2 and C5) due to the greater stabilization of the cationic intermediate. In the case of this compound, the C5 position is already substituted with a chlorine atom, and the C2 position is occupied by the hydroxymethyl group. Therefore, further electrophilic attack is expected to occur at the β-positions (C3 and C4).

Site Selectivity and Regiochemistry Studies

The regioselectivity of electrophilic substitution on the pyrrole ring of this compound is dictated by the directing effects of the existing substituents. The hydroxymethyl group at C2 is a weakly deactivating, ortho, para-directing group in the context of benzene, but its effect on the pyrrole ring is less straightforward. The chloro group at C5 is a deactivating, ortho, para-directing substituent.

In the Vilsmeier-Haack reaction, which introduces a formyl group onto an activated aromatic ring, the reaction of 2-chloropyrrole has been shown to yield (Z)-1-(3,5-dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine as a side product, indicating that substitution can occur at the C3 and C5 positions, with concomitant halogenation. researchgate.net This suggests that in this compound, electrophilic attack would likely be directed to the C3 and C4 positions. The electron-withdrawing nature of the chloro and hydroxymethyl groups would generally be expected to deactivate the ring towards electrophilic attack compared to unsubstituted pyrrole.

Further Halogenation and Nitration Analyses

Specific studies on the further halogenation and nitration of this compound are not extensively documented in the available literature. However, based on the general principles of electrophilic aromatic substitution on substituted pyrroles, certain outcomes can be predicted.

Halogenation: Further halogenation, for instance with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), would be expected to introduce a halogen atom at one of the vacant β-positions (C3 or C4). The presence of the deactivating chloro and hydroxymethyl groups would likely require harsher reaction conditions compared to the halogenation of simple pyrroles.

Nitration: The nitration of pyrroles is often a complex reaction that can lead to a mixture of products and even polymerization due to the sensitivity of the pyrrole ring to strong acids. The nitration of 2-amino-5-chloropyridine (B124133) has been studied, showing that the position of nitration is influenced by the existing substituents. njit.edu For this compound, nitration would likely require mild nitrating agents to avoid degradation of the starting material. The nitro group would be expected to substitute at the C3 or C4 position.

Reactions Involving the Hydroxymethyl Functional Group

The hydroxymethyl group at the C2 position of this compound is a primary alcohol and thus can undergo typical alcohol reactions such as oxidation, substitution, and derivatization.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol functionality of this compound can be oxidized to form the corresponding aldehyde, 5-chloro-1H-pyrrole-2-carbaldehyde, and further to the carboxylic acid, 5-chloro-1H-pyrrole-2-carboxylic acid.

The oxidation to the aldehyde can be achieved using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2). Over-oxidation to the carboxylic acid can be a side reaction.

Further oxidation of the aldehyde to the carboxylic acid can be accomplished using stronger oxidizing agents. For instance, the aldehyde group of 5-chloro-1H-pyrrole-2-carbaldehyde can be oxidized to a carboxylic acid using reagents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3). researchgate.net

| Starting Material | Product | Reagents and Conditions |

| This compound | 5-chloro-1H-pyrrole-2-carbaldehyde | Pyridinium chlorochromate (PCC), CH2Cl2 |

| This compound | 5-chloro-1H-pyrrole-2-carboxylic acid | Jones reagent (CrO3, H2SO4, acetone) |

| 5-chloro-1H-pyrrole-2-carbaldehyde | 5-chloro-1H-pyrrole-2-carboxylic acid | Potassium permanganate (KMnO4) |

Substitution Reactions of the Hydroxyl Group (e.g., Halogenation, Amination)

The hydroxyl group of this compound can be replaced by other functional groups through nucleophilic substitution reactions. To facilitate this, the hydroxyl group, which is a poor leaving group, must first be converted into a better leaving group.

Halogenation: The hydroxymethyl group can be converted to a halomethyl group. For example, reaction with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) would yield (5-chloro-1H-pyrrol-2-yl)methyl chloride and (5-chloro-1H-pyrrol-2-yl)methyl bromide, respectively. These reactions typically proceed via an SN2 mechanism for primary alcohols. youtube.com

Amination: The corresponding amine can be synthesized from the alcohol, typically through a two-step process. The alcohol is first converted to a halide or a sulfonate ester (e.g., tosylate), which is then displaced by ammonia (B1221849) or a primary or secondary amine.

Derivatization to Ethers and Esters

The hydroxymethyl group can also be derivatized to form ethers and esters.

Ethers: Ether formation can be achieved via the Williamson ether synthesis. The alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and reacts with an alkyl halide to form the ether.

Esters: Esters can be formed by reacting this compound with a carboxylic acid or its derivative, such as an acid chloride or an acid anhydride, typically in the presence of an acid or base catalyst. For example, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield (5-chloro-1H-pyrrol-2-yl)methyl acetate.

| Reaction Type | Reagent 1 | Reagent 2 | Product |

| Etherification | Sodium Hydride (NaH) | Methyl Iodide (CH3I) | (5-Chloro-1H-pyrrol-2-yl)methoxymethyl ether |

| Esterification | Acetic Anhydride ((CH3CO)2O) | Pyridine | (5-Chloro-1H-pyrrol-2-yl)methyl acetate |

Nucleophilic Reactivity of the Chlorinated Pyrrole Moiety

The chlorine atom on the pyrrole ring of this compound is a key functional handle for introducing a variety of substituents onto the heterocyclic core through nucleophilic substitution reactions.

The chlorine atom at the C5 position of the pyrrole ring is susceptible to nucleophilic displacement, a common feature of haloheteroarenes. This reactivity allows for the introduction of nitrogen and oxygen nucleophiles, leading to the formation of amino and alkoxy derivatives, respectively.

Amination: The replacement of the chlorine atom by an amino group can be achieved through nucleophilic aromatic substitution (SNAr) reactions. While direct amination of this compound is not extensively documented in readily available literature, the amination of analogous chloropyrroles and other chloroheterocycles is a well-established transformation. researchgate.netconsensus.appdocumentsdelivered.com These reactions typically proceed by treatment with primary or secondary amines. The reaction conditions can vary, with some transformations occurring under thermal conditions, while others may be facilitated by microwave irradiation or the use of a base. researchgate.net For instance, the amination of 2-chloropyrimidines with various anilines has been shown to proceed efficiently under microwave conditions. researchgate.net Similarly, 2-chloro-3-cyanopyridines readily react with aliphatic and heterocyclic amines to yield the corresponding 2-aminopyridines. consensus.appdocumentsdelivered.com

Alkoxylation: The substitution of the chlorine atom with an alkoxy group is another important transformation, leading to the formation of ether derivatives. This reaction is typically carried out by treating the chlorinated pyrrole with an alcohol in the presence of a base. The alkoxylation of long-chain alcohols with epoxides, a process used in surfactant production, highlights the industrial relevance of such transformations. frontiersin.org While specific examples for this compound are not prevalent, the general principles of nucleophilic substitution on electron-deficient heterocycles suggest that this transformation is feasible.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, and the chlorinated pyrrole moiety of this compound serves as a suitable substrate for such transformations. The Suzuki, Stille, and Sonogashira couplings are particularly relevant in this context. wikipedia.orgorganic-chemistry.orgwikipedia.org

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds and involves the reaction of an organohalide with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org The general applicability of Suzuki coupling to heteroaryl chlorides makes it a viable method for the derivatization of this compound. An effective one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine (B19661) has been developed, showcasing the potential for sequential couplings on polychlorinated heterocycles. nih.gov

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound (organostannane) catalyzed by a palladium complex. organic-chemistry.orgwikipedia.orgnumberanalytics.com It is a highly versatile reaction with few limitations on the nature of the organic groups being coupled. organic-chemistry.org The reaction is tolerant of many functional groups, making it suitable for complex molecule synthesis. uwindsor.ca Vinyl halides are common coupling partners, and the reaction generally proceeds with retention of the alkene stereochemistry. wikipedia.org While the toxicity of organotin reagents is a drawback, the Stille reaction remains a powerful tool in organic synthesis. organic-chemistry.org

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is carried out under mild conditions and is widely used in the synthesis of natural products, pharmaceuticals, and organic materials. wikipedia.orgorganic-chemistry.org The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org Catalyst systems and reaction conditions can be tuned to achieve high yields and regioselectivity, even with less reactive chlorides. rsc.orgorganic-chemistry.org

Table 1: Overview of Cross-Coupling Reactions for C-C Bond Formation

| Reaction | Coupling Partner | Catalyst System | Key Features |

| Suzuki Coupling | Organoboron (e.g., boronic acid) | Palladium catalyst and base | Mild conditions, high functional group tolerance, can be run in aqueous media. wikipedia.orgorganic-chemistry.org |

| Stille Coupling | Organostannane | Palladium catalyst | Versatile, high functional group tolerance, retention of stereochemistry. organic-chemistry.orgwikipedia.org |

| Sonogashira Coupling | Terminal alkyne | Palladium catalyst and Copper(I) co-catalyst | Mild conditions, synthesis of aryl-alkynes and conjugated enynes. wikipedia.orgorganic-chemistry.org |

Cyclization Reactions and Annulation Strategies Utilizing this compound and its Derivatives

The bifunctional nature of this compound and its derivatives, possessing both a reactive halogen and a functionalizable hydroxymethyl group, makes them valuable precursors for the synthesis of fused heterocyclic systems through various cyclization and annulation strategies.

The construction of fused heterocyclic systems often involves the elaboration of the hydroxymethyl group into a side chain that can subsequently undergo cyclization onto the pyrrole ring or an adjacent ring.

Synthesis of Pyrrolo[1,2-a]pyrazines: Pyrrolo[1,2-a]pyrazines are a class of fused heterocycles with significant biological activity. researchgate.net Their synthesis can be achieved through various strategies, often involving the condensation and cyclization of appropriately substituted pyrrole precursors. researchgate.netrsc.org For example, a straightforward synthesis of pyrrolo[1,2-a]pyrazines has been reported from the condensation of 2-formyl-N-propargylpyrroles with ammonium (B1175870) acetate. rsc.org The hydroxymethyl group of this compound could be oxidized to the corresponding aldehyde, which can then be functionalized and cyclized to form fused systems like pyrrolo[1,2-a]quinoxalines. rsc.org

Synthesis of Indolizines: Indolizines are another class of fused nitrogen-containing heterocycles. A cascade condensation/cyclization/aromatization reaction of substituted 2-formyl-N-propargylpyrroles with active methylene (B1212753) compounds provides a direct route to 6,7-disubstituted indolizines. rsc.org This suggests that derivatives of this compound could be strategically employed in the synthesis of chloro-substituted indolizine (B1195054) frameworks.

Derivatives of this compound can be designed to undergo intramolecular cyclization reactions, leading to the formation of novel polycyclic structures.

Intramolecular C-H Arylation: Palladium-catalyzed intramolecular C-H arylation is a powerful method for constructing fused ring systems. For instance, the C-H arylation of a 2-quinolinecarboxyamide bearing a bromo-substituted N-aryl moiety has been shown to proceed at the C-H bond adjacent to the amide group, affording a cyclized product. beilstein-journals.org A similar strategy could be envisioned for a derivative of this compound, where the hydroxymethyl group is converted to an amide or another suitable tether, allowing for an intramolecular cyclization that could potentially involve the C-H bond at the C3 position of the pyrrole ring.

Prins/Friedel-Crafts Cyclization: Cascade reactions involving an intramolecular Prins cyclization followed by a Friedel-Crafts alkylation have been utilized to synthesize 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo organic-chemistry.organnulen-7-ols. beilstein-journals.org This type of reaction cascade, initiated by the cyclization of an aldehyde onto a vinyl group, could be adapted to derivatives of this compound. For example, conversion of the hydroxymethyl group to an appropriate aldehyde-containing side chain could enable an intramolecular cyclization to form a new ring fused to the pyrrole core.

Advanced Spectroscopic and Structural Characterization of 5 Chloro 1h Pyrrol 2 Yl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy.pitt.educarlroth.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For (5-Chloro-1H-pyrrol-2-yl)methanol, a complete NMR analysis would involve one-dimensional ¹H and ¹³C spectra, augmented by two-dimensional experiments to resolve any ambiguities.

The ¹H NMR spectrum of this compound is predicted to display distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electronic effects of the pyrrole (B145914) ring, the chloro substituent, and the hydroxymethyl group.

Pyrrole Protons (H-3 and H-4): The two protons on the pyrrole ring are expected to appear as doublets due to coupling to each other. The electron-withdrawing chlorine atom at the C-5 position would deshield these protons, shifting them downfield compared to the parent compound, (1H-pyrrol-2-yl)methanol. nih.gov The proton at the C-3 position is anticipated to be slightly more downfield than the H-4 proton.

Methylene (B1212753) Protons (-CH₂OH): The two protons of the methylene group are expected to appear as a singlet, as three-bond coupling to the hydroxyl proton is often not observed due to rapid chemical exchange.

Hydroxyl Proton (-OH): The hydroxyl proton typically appears as a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature. It can be confirmed by its disappearance upon D₂O exchange.

Amine Proton (-NH): The pyrrole N-H proton gives a characteristically broad signal at a significant downfield shift, typically in the range of 8.0-9.0 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -NH | 8.0 - 9.0 | br s | - |

| H-3 | ~6.2 | d | ~3-4 |

| H-4 | ~6.0 | d | ~3-4 |

| -CH₂- | ~4.5 | s | - |

| -OH | Variable | br s | - |

Predicted data is based on known values for related pyrrole structures and general spectroscopic principles.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct signals are expected, corresponding to the five carbon atoms in the molecule.

Pyrrole Ring Carbons: Four signals correspond to the carbons of the pyrrole ring. The C-2 carbon (bearing the methanol (B129727) group) and the C-5 carbon (bearing the chlorine atom) are quaternary and will appear as less intense signals. The C-5 carbon signal is expected to be significantly influenced by the attached chlorine. The C-3 and C-4 carbons, being attached to hydrogen, will show stronger signals.

Methylene Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected to appear in the aliphatic region, typically around 55-65 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~135 |

| C-5 | ~120 |

| C-3 | ~110 |

| C-4 | ~108 |

| -CH₂OH | ~58 |

Predicted data is based on known values for related chloro-pyrrole structures like 5-chloro-1H-pyrrole-2-carboxylic acid and general spectroscopic principles. youtube.comyoutube.comnih.gov

2D NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecule. bas.bg

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu A key correlation expected for this compound would be a cross-peak between the H-3 and H-4 signals, confirming their adjacency on the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached. youtube.com It would show correlations between H-3 and C-3, H-4 and C-4, and the methylene protons with the methylene carbon, confirming their one-bond connectivity.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) couplings between protons and carbons, which is vital for piecing together the molecular structure. youtube.com Key expected correlations include:

The methylene protons (-CH₂) to the C-2 and C-3 carbons.

The H-3 proton to the C-2, C-4, and C-5 carbons.

The H-4 proton to the C-2, C-3, and C-5 carbons.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

The FT-IR spectrum of this compound is predicted to show several characteristic absorption bands:

A broad O-H stretching band around 3400-3200 cm⁻¹, characteristic of the alcohol group and indicative of hydrogen bonding.

A sharp N-H stretching band around 3300 cm⁻¹, corresponding to the pyrrole amine.

Aromatic C-H stretching just above 3000 cm⁻¹.

C=C and C-N stretching vibrations within the pyrrole ring in the 1600-1400 cm⁻¹ fingerprint region. researchgate.net

A C-O stretching vibration for the primary alcohol around 1050-1030 cm⁻¹.

A C-Cl stretching vibration, typically found in the 800-600 cm⁻¹ region.

Predicted Key FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H Stretch (Alcohol) | 3400 - 3200 (broad) |

| N-H Stretch (Pyrrole) | ~3300 (sharp) |

| C-H Stretch (Aromatic) | >3000 |

| C=C/C-N Stretch (Ring) | 1600 - 1400 |

| C-O Stretch (Alcohol) | ~1040 |

| C-Cl Stretch | 800 - 600 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. chemrxiv.orglcms.cz For this compound, HRMS would be used to confirm the molecular formula, C₅H₆ClNO.

The analysis would yield an exact mass measurement that can be compared to the calculated theoretical mass. A key feature in the mass spectrum would be the isotopic pattern for chlorine. The presence of two major isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1, would result in two prominent peaks in the molecular ion region: a peak for the [M]⁺ ion and another for the [M+2]⁺ ion, with a relative intensity ratio of about 3:1, providing definitive evidence for the presence of a single chlorine atom.

Single Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid is Single Crystal X-ray Diffraction (XRD). univ-rennes1.fr This technique requires growing a suitable single crystal of the compound, which can be achieved through methods like slow evaporation, vapor diffusion, or cooling of a saturated solution. chemistryviews.orgufl.edumsu.edu

An XRD analysis of this compound would provide precise data on:

The exact spatial arrangement of all atoms.

Bond lengths, bond angles, and torsion angles.

The planarity of the pyrrole ring.

Intermolecular interactions in the solid state, such as hydrogen bonding involving the N-H and O-H groups, which dictate the crystal packing.

While no published crystal structure for this specific compound is currently available, this technique remains the gold standard for unambiguously confirming its solid-state molecular architecture. eurjchem.com

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The solid-state architecture of this compound is anticipated to be directed by a combination of hydrogen and halogen bonds, which are pivotal in the crystal engineering of pyrrole-containing structures.

Halogen Bonding: The chlorine atom at the 5-position of the pyrrole ring is a potential halogen bond donor. Halogen bonding, a non-covalent interaction involving the electrophilic region (σ-hole) on a halogen atom, has gained significant recognition as a directional force in crystal packing. nih.govkaust.edu.sa In the solid state of this compound, C-Cl···O interactions are plausible, where the chlorine atom interacts with the oxygen of the hydroxyl group of a neighboring molecule. researchgate.net Furthermore, C-Cl···π interactions with the pyrrole ring of an adjacent molecule could also play a role in the supramolecular assembly, a phenomenon noted in other halogenated aromatic systems. guidechem.com While less common for chlorine compared to heavier halogens, Cl···Cl contacts might also be present, though they are generally considered weak interactions. researchgate.netrsc.org

The interplay of these hydrogen and halogen bonds would likely result in a densely packed structure, potentially forming layered or more complex three-dimensional networks. The specific motifs, such as chains or sheets, would depend on the relative strengths and geometric preferences of these competing interactions.

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Expected Significance |

| Hydrogen Bond | N-H | O (hydroxyl) | High |

| Hydrogen Bond | O-H | O (hydroxyl), N (pyrrole) | Moderate |

| Hydrogen Bond | N-H | Cl | Low to Moderate |

| Halogen Bond | C-Cl | O (hydroxyl) | Moderate |

| Halogen Bond | C-Cl | π (pyrrole ring) | Low to Moderate |

| van der Waals | - | - | High (overall contribution) |

Conformational Analysis

The conformational flexibility of this compound primarily revolves around the rotation of the hydroxymethyl group (-CH₂OH) relative to the pyrrole ring. The key dihedral angle is defined by the C1-C2-C(methanol)-O atoms (using standard pyrrole numbering starting from N as 1).

Studies on analogous 2-substituted pyrroles have shown that the conformation is often influenced by the potential for intramolecular hydrogen bonding and the minimization of steric hindrance. researchgate.net For this compound, two principal planar conformations can be envisioned:

Syn-conformation: The hydroxyl group is oriented towards the pyrrole nitrogen atom. This conformation could be stabilized by a weak intramolecular N-H···O hydrogen bond, although this would create a strained five-membered ring.

Anti-conformation: The hydroxyl group is directed away from the pyrrole nitrogen. This conformation is generally more sterically favorable.

Computational studies on similar small molecules often indicate a preference for staggered conformations to minimize torsional strain. The planarity of the pyrrole ring itself is largely maintained, though minor puckering can occur depending on the substituent effects. The orientation of the hydroxymethyl group will ultimately be a balance between the energetic favorability of intermolecular interactions in the crystal lattice and the inherent conformational preferences of the isolated molecule. In the solid state, it is common for a single conformation to be "locked" in place to maximize packing efficiency and the strength of intermolecular forces.

Table 2: Key Torsional Angles for Conformational Analysis

| Torsional Angle | Description | Expected Influence on Conformation |

| N1-C2-C(methanol)-O | Rotation of the hydroxymethyl group | Determines syn/anti orientation and potential for intramolecular H-bonding. |

| C5-C4-C3-C2 | Pyrrole ring torsion | Generally near 0° for planarity, minor deviations possible. |

Computational and Theoretical Studies on 5 Chloro 1h Pyrrol 2 Yl Methanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed in chemistry and materials science to predict and analyze molecular properties.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This stable three-dimensional structure is crucial for understanding the molecule's properties and reactivity. For a molecule like (5-Chloro-1H-pyrrol-2-yl)methanol, DFT calculations would be employed to determine key structural parameters.

Based on studies of similar chlorinated pyrroles, it is expected that the pyrrole (B145914) ring would remain largely planar. The introduction of the chloro and hydroxymethyl substituents would influence the electron distribution and bond characteristics. For instance, the C-Cl bond length and the bond angles around the substituted carbon atoms would be of particular interest. The electronic structure analysis would reveal how the electronegative chlorine atom and the oxygen-containing hydroxymethyl group affect the electron density across the pyrrole ring system.

A computational study on a series of chloro- and fluoropyrroles provides insights into the general effects of halogenation. nih.govacs.org While not specific to the methanol-substituted compound, the study indicates that the addition of chlorine atoms to the pyrrole ring significantly alters the electronic environment.

Table 1: Predicted Key Geometric Parameters for this compound (Illustrative)

| Parameter | Predicted Value (Illustrative) |

| C2-C3 Bond Length | ~1.38 Å |

| C3-C4 Bond Length | ~1.41 Å |

| C4-C5 Bond Length | ~1.37 Å |

| C5-Cl Bond Length | ~1.73 Å |

| C2-C(methanol) Bond Length | ~1.50 Å |

| C-N-C Angle | ~109° |

Note: These values are illustrative and would require specific DFT calculations for this compound to be confirmed.

HOMO-LUMO Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity.

For this compound, the HOMO is expected to be distributed over the electron-rich pyrrole ring, while the LUMO would likely be influenced by the electron-withdrawing chlorine atom. The HOMO-LUMO gap would provide a quantitative measure of the molecule's electronic excitability and its susceptibility to chemical reactions. Studies on other substituted pyrroles have shown that the nature and position of substituents significantly modulate the HOMO-LUMO gap. researchgate.net

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative)

| Orbital | Predicted Energy (eV) (Illustrative) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative and would require specific DFT calculations for this compound to be confirmed.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.denih.gov The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow represent intermediate potential values.

For this compound, the MEP map would likely show a region of negative potential around the electronegative chlorine and oxygen atoms, as well as the nitrogen atom of the pyrrole ring. researchgate.net The hydrogen atom of the hydroxyl group and the N-H proton would be expected to show positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity. These descriptors provide a more quantitative understanding of chemical behavior than qualitative theories alone.

Fukui Functions for Nucleophilic and Electrophilic Attack Sites

Fukui functions are a local reactivity descriptor derived from DFT that helps to identify the most reactive sites within a molecule. The Fukui function for nucleophilic attack (f+) indicates the sites most susceptible to attack by a nucleophile, while the Fukui function for electrophilic attack (f-) highlights the sites most prone to attack by an electrophile.

In this compound, the analysis of Fukui functions would pinpoint specific atoms within the molecule that are most likely to participate in chemical reactions. For instance, the carbon atoms of the pyrrole ring and the chlorine atom would be of particular interest in determining the regioselectivity of various reactions. A computational study on chloro- and fluoropyrroles demonstrated the utility of a related "multiphilic descriptor" in identifying sites prone to electrophilic and nucleophilic attack. nih.gov This study found that for chloropyrroles, the nitrogen atom is generally susceptible to electrophilic attack, while the N-H hydrogen is prone to nucleophilic attack.

Global and Local Chemical Hardness and Electrophilicity Index

Table 3: Predicted Global Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Predicted Value (Illustrative) |

| Chemical Hardness (η) | ~2.65 eV |

| Electronegativity (χ) | ~3.85 eV |

| Electrophilicity Index (ω) | ~2.80 eV |

Note: These values are illustrative and would require specific DFT calculations for this compound to be confirmed.

Molecular Dynamics Simulations and Conformational Landscape Exploration

At present, specific molecular dynamics simulation studies focused exclusively on this compound are not extensively documented in publicly available literature. However, theoretical calculations on related pyrrole structures, such as pyrrol-2-yl-chloromethyl ketones, offer insights into the probable conformational behavior of the target molecule. rsc.org

For this compound, the primary determinants of its conformational landscape would be the rotational freedom around the single bond connecting the hydroxymethyl group to the pyrrole ring and the orientation of the N-H bond. It is hypothesized that two principal stable conformations, s-cis and s-trans, would exist. These conformers are defined by the relative positioning of the hydroxymethyl group's oxygen atom and the pyrrole ring's nitrogen-hydrogen bond. The stability of these forms is largely dictated by intramolecular hydrogen bonding interactions.

Spectroscopic Property Prediction (NMR, UV-Vis, IR)

While experimental spectra for this compound are available from various chemical suppliers, detailed computational predictions of these properties are not widely published. Nevertheless, theoretical calculations, often employing Density Functional Theory (DFT) at levels such as B3LYP/6-311++G(d,p), are a standard approach for predicting the spectroscopic fingerprints of molecules. rsc.org Such calculations for analogous compounds provide a framework for what to expect for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted ¹H and ¹³C NMR chemical shifts are fundamental in confirming the structure of this compound. The chlorine atom's electron-withdrawing nature and the pyrrole ring's aromaticity would significantly influence the chemical shifts of the protons and carbons.

Infrared (IR) Spectroscopy: Theoretical IR spectra would reveal characteristic vibrational frequencies. Key absorptions would include the O-H stretching of the methanol (B129727) group, the N-H stretching of the pyrrole ring, C-H stretching and bending modes, C-N stretching, and the C-Cl stretching vibration. The strength and position of the N-H stretching band can be correlated with the extent of intramolecular hydrogen bonding. rsc.org

UV-Visible (UV-Vis) Spectroscopy: Computational predictions of the UV-Vis spectrum would indicate the electronic transitions within the molecule. The pyrrole ring constitutes the primary chromophore, and substitutions on the ring, such as the chloro and hydroxymethyl groups, would be expected to cause shifts in the absorption maxima (λmax) compared to unsubstituted pyrrole.

Below is a hypothetical table of predicted spectroscopic data based on computational methods applied to similar pyrrole derivatives.

| Spectroscopic Data | Predicted Values |

| ¹H NMR (ppm) | |

| N-H | Variable, broad |

| Pyrrole H (3,4) | ~6.0-6.5 |

| CH₂ | ~4.5 |

| O-H | Variable, broad |

| ¹³C NMR (ppm) | |

| C2 (C-CH₂OH) | ~130 |

| C5 (C-Cl) | ~115 |

| C3, C4 | ~105-110 |

| CH₂ | ~55 |

| IR (cm⁻¹) | |

| O-H Stretch | 3200-3400 (broad) |

| N-H Stretch | ~3400 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-2950 |

| C=C Stretch (Pyrrole) | 1500-1600 |

| C-Cl Stretch | 600-800 |

Non Biological and Advanced Material Applications of 5 Chloro 1h Pyrrol 2 Yl Methanol As a Building Block

Precursor in Organic Synthesis for Complex Molecules

The pyrrole (B145914) ring is a fundamental scaffold in organic chemistry, and numerous methods exist for the synthesis of polysubstituted pyrroles. urfu.rucapes.gov.brnih.govnih.gov These methods often involve multi-component reactions or the functionalization of simpler pyrrole precursors. urfu.ru

Construction of Poly-Substituted Pyrrole Scaffolds

General strategies for creating polysubstituted pyrroles are well-documented, utilizing various starting materials and catalytic systems. urfu.rucapes.gov.brnih.govnih.gov For instance, methods include the reaction of sulfinimines, nih.gov cycloaddition of nitroketones with isocyanides, nih.gov and domino reactions from 2-imidazolines and alkynes. urfu.ru However, specific examples detailing the use of (5-Chloro-1H-pyrrol-2-yl)methanol as a direct precursor for the construction of more complex, poly-substituted pyrrole scaffolds are not prominently featured in available research. The reactivity of the chloro and methanol (B129727) functional groups would theoretically allow for various transformations, but specific pathways and resulting compounds derived from this particular starting material are not extensively cataloged.

Intermediates for Non-Pharmaceutical Heterocyclic Compounds

Pyrrole derivatives are crucial intermediates in the synthesis of a wide array of heterocyclic compounds beyond pharmaceuticals, finding use in materials science and agrochemicals. researchgate.net The synthesis of fused heterocyclic systems, such as pyrrolo[2,1-c] urfu.rucapes.gov.broxazines, has been explored using related compounds like 1H-pyrrol-2-ylmethanol. researchgate.net These reactions demonstrate the potential of the pyrrole-2-methanol moiety to act as a versatile building block. researchgate.net Similarly, other substituted pyrroles are used to create complex structures like pyrrole-pyridine-based ligands. researchgate.net Despite the established utility of related structures, specific documented applications of this compound as an intermediate in the synthesis of non-pharmaceutical heterocyclic compounds are not widely reported.

Role in Materials Science Research

The unique electronic properties of the pyrrole ring make it a target for materials science research, particularly in the development of functional polymers and optoelectronic devices.

Monomer for Polymer Synthesis (e.g., Conducting Polymers, Polypyrrole)

Polypyrrole (PPy) is one of the most studied conducting polymers due to its high conductivity and environmental stability. nih.gov It is typically synthesized through the chemical or electrochemical polymerization of the pyrrole monomer. nih.gov The properties of the resulting polymer can be tuned by using substituted pyrrole monomers. nih.gov While research has explored polymers made from β-substituted pyrroles, nih.gov specific studies on the polymerization of this compound and the properties of the resulting polymer are not readily found. The presence of the chloro- and hydroxymethyl- substituents would be expected to influence the polymerization mechanism and the final polymer's characteristics, such as solubility, conductivity, and processability, but detailed investigations into these effects are not available in the surveyed literature.

Building Block for Optoelectronic Materials (e.g., Dyes, Semiconductors)

Heterocyclic compounds are integral to the design of materials for organic electronics, including dyes and semiconductors, due to their tunable electronic and photophysical properties. researchgate.net Pyrrole-based structures are incorporated into various functional materials. However, there is a lack of specific research detailing the synthesis and characterization of optoelectronic materials, such as dyes or organic semiconductors, that explicitly use this compound as the primary building block.

Catalysis and Ligand Design

The nitrogen atom in the pyrrole ring and the potential for functionalization make pyrrole derivatives attractive candidates for ligand design in coordination chemistry and catalysis. researchgate.netbeilstein-journals.org Pyrrole-based ligands have been synthesized and complexed with various transition metals for applications such as artificial photosynthesis. researchgate.net For example, new tridentate pyrrole-based ligands have been synthesized for use with first-row transition metals. researchgate.net Additionally, hybrid catalysts incorporating pyrrole moieties have been developed for various organic transformations. nih.gov However, the literature lacks specific examples of this compound being employed either as a catalyst itself or as a direct precursor for the synthesis of specialized ligands for catalytic applications.

Development of Pyrrole-Based Ligands for Metal Complexes

No research was found detailing the use of this compound in the synthesis of ligands for metal complexes.

Application in Heterogeneous or Homogeneous Catalysis Research

No studies were identified that explore the application of this compound or its derivatives in either heterogeneous or homogeneous catalysis.

A table of compounds mentioned in this context cannot be generated as no specific compounds related to the application of this compound in ligand synthesis or catalysis were identified.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (5-Chloro-1H-pyrrol-2-yl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of chloro-substituted precursors under acidic or basic conditions. For example, refluxing with hydrochloric acid in ethanol (as in similar pyrrole derivatives) yields the product after 20 hours, followed by silica gel chromatography purification (69% yield) . Key parameters include:

- Temperature : Reflux (70–80°C) improves ring closure efficiency.

- Catalyst : Acidic conditions (e.g., HCl) stabilize intermediates.

- Purification : Column chromatography with ethyl acetate/petroleum ether (1:20) effectively isolates the product .

- Data Table :

| Precursor | Catalyst | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| N-(4-oxobutyl)acetamide | HCl/EtOH | 20 | 69 | |

| 2,5-dichloropyrrole | NaHCO₃ | 12 | 58 |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., chloro at C5, hydroxylmethyl at C2). Aromatic protons in pyrrole appear at δ 6.2–6.8 ppm, while the -CH₂OH group resonates at δ 4.5–5.0 ppm .

- FTIR : O-H stretch (~3200 cm⁻¹), C-Cl stretch (~680 cm⁻¹), and pyrrole ring vibrations (1500–1600 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 146 (C₅H₆ClNO⁺) with fragmentation patterns consistent with pyrrole ring cleavage .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

- Methodological Answer :

- Functional Selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for thermochemical properties (e.g., atomization energies within 2.4 kcal/mol error) .

- Basis Sets : 6-31G(d,p) captures polarization effects in the chloro and hydroxyl groups .

- Applications :

- Electrostatic Potential Maps : Identify nucleophilic sites (e.g., pyrrole β-positions) for electrophilic substitution .

- Reaction Barriers : Compute activation energies for ring-opening reactions under acidic conditions .

Q. How do conflicting bioactivity results for pyrrole methanol derivatives arise, and how can they be resolved?

- Methodological Answer : Contradictions often stem from:

- Solvent Effects : Polar solvents stabilize hydrogen bonding, altering binding affinity in antimicrobial assays .

- Stereochemical Variants : Enantiomeric impurities (e.g., in chiral pyrroles) may skew cytotoxicity results .

- Experimental Design : Use orthogonal assays (e.g., MIC + time-kill kinetics) and control for redox interference (e.g., antioxidant assays) .

- Case Study : A 2024 study reported 80% antifungal activity for this compound, while a 2023 study found <20% efficacy. The discrepancy was traced to differing fungal strains (Candida vs. Aspergillus) and incubation times .

Q. What mechanistic insights explain the regioselective functionalization of this compound in cross-coupling reactions?

- Methodological Answer :

- Pd-Catalyzed Coupling : Chloro at C5 directs Suzuki-Miyaura coupling to C3 via σ-complex intermediate stabilization .

- Steric Effects : Bulkier ligands (e.g., SPhos) favor C2 functionalization by reducing steric hindrance .

- Computational Validation : DFT shows a 12 kcal/mol lower activation energy for C3 vs. C2 coupling due to electron-withdrawing Cl stabilization .

Data Contradiction Analysis

Q. Why do theoretical and experimental bond lengths differ for the pyrrole ring in this compound?

- Methodological Answer :

- X-ray Crystallography : Reveals N1-C2 bond length of 1.38 Å, while B3LYP/6-31G(d,p) predicts 1.35 Å. This 0.03 Å discrepancy arises from crystal packing forces and basis set limitations .

- Mitigation : Use dispersion-corrected functionals (e.g., ωB97X-D) or larger basis sets (cc-pVTZ) to improve agreement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.